2-(1-hydroxy-3-methylbutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(1-hydroxy-3-methylbutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes both an isoindole and a hydroxyalkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxy-3-methylbutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1-hydroxy-3-methylbutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoindole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(1-hydroxy-3-methylbutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-hydroxy-3-methylbutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxyalkyl group can participate in hydrogen bonding and other interactions, while the isoindole ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate: Similar in structure but with a carbamate group instead of an isoindole ring.
6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a hydroxyalkyl group but differs in the core structure.
Uniqueness
2-(1-hydroxy-3-methylbutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of an isoindole ring and a hydroxyalkyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1-hydroxy-3-methylbutan-2-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)11(7-15)14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8,11,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWRQDPCGZVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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